Pitofenone Acetylcholinesterase Inhibition: Quantitative Ki Values Across Species
Pitofenone inhibits acetylcholinesterase (AChE) activity in a concentration-dependent manner, with quantitatively distinct inhibition constants for bovine erythrocyte AChE (Ki = 36 μM) and electric eel AChE (Ki = 45 μM) [1]. This species-dependent differential inhibition (9 μM difference) provides a benchmark for enzyme source selection in mechanistic studies and distinguishes pitofenone from AChE inhibitors lacking cross-species characterization.
| Evidence Dimension | AChE inhibition constant (Ki) |
|---|---|
| Target Compound Data | Bovine erythrocyte AChE: Ki = 36 μM; Electric eel AChE: Ki = 45 μM |
| Comparator Or Baseline | No direct comparator data for other antispasmodics in identical assay; baseline is differential inhibition across enzyme sources |
| Quantified Difference | 9 μM difference between bovine and eel AChE Ki values |
| Conditions | In vitro enzyme inhibition assay; bovine erythrocyte and electric eel acetylcholinesterase |
Why This Matters
Enables procurement decisions based on enzyme source for mechanistic studies requiring species-specific AChE inhibition data.
- [1] Punekar NS, et al. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound. Biotechnol Appl Biochem. 1991;14(3):378-383. View Source
